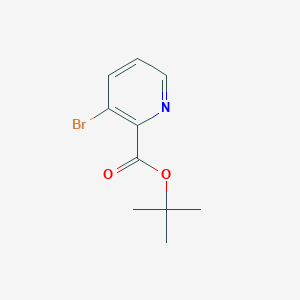

Tert-butyl 3-bromopicolinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

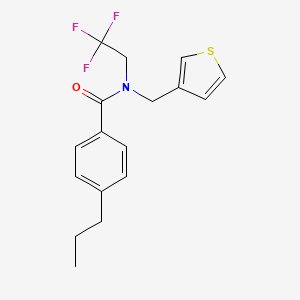

Tert-butyl 3-bromopicolinate is a chemical compound with the molecular formula C10H12BrNO2 . It has a molecular weight of 258.11 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrNO2/c1-10(2,3)14-9(13)8-7(11)5-4-6-12-8/h4-6H,1-3H3 . This indicates that the molecule consists of a bromopicolinate group attached to a tert-butyl group.

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, tert-butyl groups are known to be reactive. They can undergo reactions such as proton abstraction .

Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is room temperature .

科学的研究の応用

Synthesis of Morpholine Derivatives

The transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine is a significant process in chemical synthesis. This method involves electrophile-induced ring closure and has been used for synthesizing various morpholine derivatives (D’hooghe et al., 2006).

Facilitating Isoquinoline Derivatives Synthesis

Tert-butyl 3-bromopicolinate plays a role in the synthesis of 3-substituted isoquinolines, which is essential in pharmaceuticals. A novel three-component reaction involving o-bromobenzaldehyde, terminal alkynes, and tert-butyl amine under microwave irradiation has been established for this purpose (Lin et al., 2012).

Herbicidal Activity Enhancement

The synthesis of 3-aryl-5-tert-butyl-4-oxazolin-2-ones has demonstrated significant herbicidal activity against various weeds. This compound contributes to the introduction of functional groups in these compounds, enhancing their herbicidal properties (Kudo et al., 1998).

Applications in Light Emitting Diodes (LEDs)

2-tert-Butyl-9,10-bis(bromoaryl)anthracenes, derived from this compound, have been used in the synthesis of blue-emitting anthracenes. These compounds are significant for creating stable glass and fluorescent materials in blue-light-emitting LEDs (Danel et al., 2002).

Synthesis of 3-Arylsulfonylquinoline Derivatives

Tert-butyl hydroperoxide-mediated synthesis involving this compound has been developed for creating 3-arylsulfonylquinoline derivatives. These compounds are important in pharmaceutical drug development (Zhang et al., 2016).

Safety and Hazards

Tert-butyl 3-bromopicolinate is classified as a GHS07 substance . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray . In case of contact with skin or eyes, wash with plenty of soap and water .

特性

IUPAC Name |

tert-butyl 3-bromopyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)8-7(11)5-4-6-12-8/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXZWVWSJGWASF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2372386.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2372387.png)

![1',3'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2372388.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2372391.png)

![benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2372395.png)

![(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2372396.png)